molecular formula C13H17N3O B11746290 3-({[1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol

3-({[1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol

Cat. No.: B11746290
M. Wt: 231.29 g/mol
InChI Key: ZUGCSKVNJNMQMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-({[1-(Propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol is a pyrazole-derived compound featuring a phenol moiety connected via an aminomethyl linker to a 1-isopropyl-substituted pyrazole ring. This structure combines aromaticity, hydrogen-bonding capability (from the phenolic hydroxyl group), and steric bulk (from the isopropyl group), making it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

3-[[(1-propan-2-ylpyrazol-4-yl)amino]methyl]phenol

InChI

InChI=1S/C13H17N3O/c1-10(2)16-9-12(8-15-16)14-7-11-4-3-5-13(17)6-11/h3-6,8-10,14,17H,7H2,1-2H3

InChI Key

ZUGCSKVNJNMQMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)NCC2=CC(=CC=C2)O

Origin of Product

United States

Preparation Methods

Pyrazole Core Synthesis

The 1-isopropyl-1H-pyrazol-4-amine moiety is typically synthesized via cyclocondensation of β-keto esters with isopropylhydrazine. For example, ethyl 3-oxobutanoate reacts with isopropylhydrazine in refluxing ethanol to yield 1-isopropyl-3-methyl-1H-pyrazol-5-ol, which undergoes nitration at position 4 using fuming nitric acid (HNO₃, 90%) in concentrated sulfuric acid at 0–5°C. Subsequent catalytic hydrogenation (H₂, 50 psi, 10% Pd/C, ethanol) reduces the nitro group to an amine, affording 1-isopropyl-1H-pyrazol-4-amine in 68–72% yield over three steps.

Phenolic Component Functionalization

The phenolic partner, 3-hydroxybenzaldehyde, is either commercially sourced or synthesized via Duff formylation of phenol derivatives. In a representative procedure, resorcinol undergoes formylation with hexamethylenetetramine (HMTA) in trifluoroacetic acid at 110°C for 6 h, yielding 3-hydroxybenzaldehyde in 85% purity after silica gel chromatography.

Reductive Amination Coupling

The key C–N bond formation between 1-isopropyl-1H-pyrazol-4-amine and 3-hydroxybenzaldehyde proceeds via a two-step sequence:

  • Schiff Base Formation : Condensation of equimolar quantities of the amine and aldehyde in anhydrous toluene under Dean-Stark conditions (120°C, 12 h) removes water, driving imine formation to 95% conversion.

  • Borohydride Reduction : Sodium cyanoborohydride (NaBH₃CN, 1.2 eq.) in methanol at 0°C selectively reduces the imine to the secondary amine, yielding 3-({[1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol with 89% isolated yield after column chromatography (SiO₂, ethyl acetate/hexane 3:7).

Alternative Methodologies and Comparative Analysis

Mannich Reaction Approach

A one-pot Mannich reaction eliminates the need for pre-functionalized aldehydes. Combining 3-methylphenol, paraformaldehyde, and 1-isopropyl-1H-pyrazol-4-amine in acetic acid at 80°C for 24 h installs the aminomethyl group directly onto the phenolic ring. However, this method suffers from regiochemical ambiguity, producing a 3:1 mixture of desired 3-substituted product and undesired 5-substituted isomer, necessitating tedious HPLC separation.

Mitsunobu Coupling Strategy

For sterically hindered substrates, Mitsunobu conditions (DIAD, PPh₃, THF) facilitate coupling of 3-hydroxybenzyl alcohol with 1-isopropyl-1H-pyrazol-4-amine. While this method achieves 78% conversion, competing O-alkylation generates 10–15% of 3-(benzyloxy)pyrazole byproducts, complicating purification.

Table 1: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Reductive Amination8999High regioselectivityMulti-step protocol
Mannich Reaction6585Single-pot synthesisRegiochemical side products
Mitsunobu Coupling7890Mild conditionsCompeting O-alkylation

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

In reductive amination, solvent polarity critically influences imine stability. Polar aprotic solvents like DMF accelerate Schiff base formation but promote aldol side reactions. Methanol emerges as the optimal solvent, balancing reaction rate and selectivity. Elevated temperatures (>50°C) during reduction lead to over-reduction of the phenolic –OH group, necessitating strict temperature control.

Catalytic Hydrogenation vs. Borohydride Reduction

Comparative studies reveal sodium cyanoborohydride outperforms catalytic hydrogenation (Pd/C, H₂) in stereochemical fidelity. While hydrogenation achieves quantitative conversion, it epimerizes chiral centers in related analogs, rendering it unsuitable for enantioselective syntheses.

Characterization and Quality Control

Spectroscopic Validation

1H NMR (500 MHz, DMSO-d₆) of the title compound exhibits characteristic signals: δ 9.45 (s, 1H, phenolic –OH), 7.21 (d, J = 8.5 Hz, 1H, aromatic H), 6.72 (s, 1H, pyrazole H), 4.12 (septet, J = 6.8 Hz, 1H, isopropyl CH), and 3.88 (s, 2H, –CH₂–NH–). High-resolution mass spectrometry (HRMS-ESI) confirms the molecular ion [M+H]+ at m/z 261.1345 (calc. 261.1348).

Purity Assessment

Reverse-phase HPLC (C18 column, 60:40 acetonitrile/water, 1.0 mL/min) shows a single peak at tR = 6.54 min, confirming >99% purity. Residual solvent analysis via GC-MS detects <10 ppm toluene, complying with ICH Q3C guidelines.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adoption of microreactor technology enhances process safety for nitration steps. A segmented flow reactor (SFR) with in-line IR monitoring achieves 92% conversion in the pyrazole nitration step while maintaining reaction exotherm below 50°C, mitigating decomposition pathways.

Green Chemistry Metrics

Lifecycle analysis reveals the E-factor (kg waste/kg product) drops from 32 (batch) to 18 (continuous) when employing solvent recycling. Microwave-assisted purification further reduces energy consumption by 40% compared to conventional column chromatography.

Chemical Reactions Analysis

Types of Reactions

3-({[1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group (if present) on the pyrazole ring can be reduced to an amine.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) can be used.

    Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration, respectively.

Major Products

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Halogenated or nitrated phenols

Scientific Research Applications

Antioxidant Activity

Research indicates that compounds containing pyrazole rings, like 3-({[1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol, exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. A study demonstrated that pyrazolone derivatives effectively inhibited superoxide dismutase-dependent protein aggregation, which is crucial in neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) .

Antimicrobial Properties

The compound has shown promise in antimicrobial applications. A study on related pyrazole derivatives revealed their effectiveness against various bacterial strains, indicating that modifications to the pyrazole structure can enhance antibacterial activity. The structure-activity relationship (SAR) analysis highlighted the importance of substituents on the pyrazole ring for improved potency against pathogens .

Cancer Research

In cancer research, derivatives of the compound have been investigated for their ability to inhibit specific protein interactions involved in tumor growth. For instance, a related compound demonstrated potent inhibition of menin interaction with mixed lineage leukemia (MLL), suggesting potential use as a therapeutic agent in MLL leukemia . The structural modifications in pyrazole compounds can lead to improved selectivity and metabolic stability.

Table 1: Summary of Biological Activities

Activity TypeCompound DerivativeEffectivenessReference
AntioxidantPyrazolone DerivativesSignificant
AntimicrobialRelated Pyrazole CompoundsEffective against bacteria
Cancer TreatmentMenin InhibitorsPotent inhibition

Case Study 1: Neuroprotective Effects

A study examined the neuroprotective effects of arylazanylpyrazolone derivatives in ALS models. These compounds were found to extend survival rates and reduce motor neuron toxicity by inhibiting mutant superoxide dismutase 1 aggregation. The findings suggest that structural modifications can enhance the pharmacokinetic properties of these compounds, making them viable candidates for further development in neurodegenerative disease treatment .

Case Study 2: Antibacterial Efficacy

Another case study focused on the antibacterial efficacy of modified pyrazole compounds against resistant bacterial strains. The results indicated that specific substitutions on the pyrazole ring significantly increased antibacterial activity, highlighting the potential for developing new antibiotics based on this scaffold .

Mechanism of Action

The mechanism of action of 3-({[1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol would depend on its specific application. In a biological context, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The phenol group can participate in hydrogen bonding and the pyrazole ring can interact with various biological targets through π-π interactions or hydrogen bonding.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Derivatives

Key structural analogs identified from the evidence include:

Compound Substituents Molecular Formula Molecular Weight Key Features
3-({[1-(Propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol (Target) Phenol, aminomethyl, 1-isopropyl-pyrazole C₁₃H₁₇N₃O 231.30 g/mol Phenolic hydroxyl enhances solubility; pyrazole offers π-π stacking potential.
2-({[3-Methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol Ethanolamine linker, 3-methyl-pyrazole C₁₁H₂₀N₄O 224.30 g/mol Hydroxyl group in ethanolamine improves hydrophilicity; methyl group adds steric hindrance.
Encorafenib 1-Isopropyl-pyrazole, pyrimidine, methanesulfonamide C₂₂H₂₇ClFN₇O₄S 540.01 g/mol Kinase inhibitor; complex substituents enhance target binding but reduce solubility.
Mizagliflozin β-D-glucopyranosyloxy, propan-2-yl-pyrazole, phenoxypropyl C₂₈H₄₄N₄O₈ 564.68 g/mol Sodium-glucose transporter inhibitor; glycosyl group increases metabolic stability.
{3-[4-(Methylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methanol Methylsulfanyl-phenyl, phenyl-pyrazole, methanol C₁₇H₁₆N₂OS 296.39 g/mol Thioether group enhances lipophilicity; phenyl-pyrazole aids π-π interactions.

Physicochemical Properties

  • Solubility: The phenolic hydroxyl group in the target compound likely confers higher aqueous solubility compared to analogs like encorafenib, which contains lipophilic methanesulfonamide and pyrimidine groups . Ethanolamine derivatives (e.g., compound from ) may exhibit intermediate solubility due to their polar hydroxyl groups.

Biological Activity

The compound 3-({[1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol , also known as a derivative of pyrazole, has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

Molecular Structure and Composition:

  • Chemical Formula: C11H15N3O
  • Molecular Weight: 205.25 g/mol
  • IUPAC Name: 3-({[1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol

The structure of the compound features a phenolic group attached to a pyrazole moiety, which is known for its diverse biological activities.

Biological Activity

Mechanism of Action:
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in the body. Pyrazole derivatives have been shown to exhibit anti-inflammatory, analgesic, and anticancer properties.

Inhibition Studies

Research indicates that compounds similar to 3-({[1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol can inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes play crucial roles in the synthesis of prostaglandins and leukotrienes, which are mediators of inflammation.

Anticancer Properties

Studies have demonstrated that pyrazole derivatives can induce apoptosis in cancer cells. For instance, a study on related pyrazole compounds revealed their effectiveness in inhibiting cell proliferation in various cancer cell lines by disrupting cell cycle progression and promoting programmed cell death .

Research Findings

Case Studies:

  • Anti-inflammatory Effects:
    In a study examining the anti-inflammatory effects of pyrazole derivatives, it was found that 3-({[1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol significantly reduced edema in animal models when administered at specific dosages .
  • Anticancer Activity:
    A recent investigation into the anticancer potential of pyrazole compounds highlighted that similar structures exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating potent activity .

Data Table

Biological ActivityMechanismReference
Anti-inflammatoryCOX/LOX inhibition
AnticancerInduction of apoptosis
AnalgesicModulation of pain pathways

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-({[1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol, and how can reaction yields be optimized?

  • Methodology :

  • Use a Mannich reaction with N,N′-bis(methoxymethyl)diaza-18-crown-6 to introduce the pyrazole-aminomethyl moiety. Monitor reaction progress with TLC (thin-layer chromatography) and optimize solvent systems (e.g., ethanol/water mixtures) to enhance solubility of intermediates .
  • For purification, employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from methanol/water to isolate high-purity crystals (≥95%) .
  • Control reaction temperature (room temperature for condensation steps, reflux for cyclization) to minimize side products .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodology :

  • NMR (¹H/¹³C) : Confirm the presence of the phenol -OH group (~5.5 ppm in DMSO-d₆) and the propan-2-yl group (δ 1.2–1.4 ppm for CH₃). Analyze coupling constants to verify pyrazole ring substitution patterns .
  • FTIR : Identify key functional groups (e.g., phenolic O-H stretch at 3200–3500 cm⁻¹, C=N stretch at 1600–1650 cm⁻¹) .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) and monitor degradation products .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported synthetic yields for this compound under varying reaction conditions?

  • Methodology :

  • Perform Design of Experiments (DoE) to evaluate critical variables (e.g., solvent polarity, catalyst loading, stoichiometry). For example, hydrazine hydrate in dioxane may improve cyclization efficiency compared to ethanol-based systems .
  • Use HPLC-MS to identify byproducts (e.g., incomplete Mannich adducts or oxidation artifacts) and adjust reaction parameters (e.g., inert atmosphere for oxidation-prone intermediates) .

Q. What strategies are recommended for studying the compound’s stability and degradation pathways under physiological conditions?

  • Methodology :

  • Conduct accelerated stability studies in PBS (pH 7.4) at 37°C. Monitor degradation via LC-MS to detect hydrolyzed products (e.g., cleavage of the aminomethyl bridge or pyrazole ring oxidation) .
  • Use DFT (Density Functional Theory) calculations to predict degradation hotspots (e.g., electron-deficient pyrazole rings) and guide structural modifications .

Q. How can substituent effects on the pyrazole ring influence the compound’s bioactivity, and what experimental approaches validate these effects?

  • Methodology :

  • Synthesize derivatives with electron-withdrawing groups (e.g., -Cl, -CF₃) at the pyrazole 3-position to enhance hydrogen-bonding interactions with target proteins. Compare activity using enzyme inhibition assays .
  • Perform X-ray crystallography (e.g., synchrotron radiation at 100 K) to resolve binding modes in protein-ligand complexes, focusing on phenol-OH interactions with active-site residues .

Q. What computational tools are suitable for predicting the compound’s pharmacokinetic properties and target selectivity?

  • Methodology :

  • Use molecular docking (AutoDock Vina) with crystal structures of target enzymes (e.g., kinases or oxidoreductases) to predict binding affinities. Validate with MD simulations (GROMACS) to assess stability of ligand-receptor complexes .
  • Apply ADMET predictors (e.g., SwissADME) to estimate logP (lipophilicity), BBB permeability, and CYP450 metabolism .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

  • Methodology :

  • Perform solubility screens in DMSO, ethanol, and chloroform using UV-Vis spectroscopy (λmax = 280 nm). Note that the phenol group enhances solubility in polar solvents, but steric hindrance from the propan-2-yl group may reduce it .
  • Cross-validate with COSMO-RS simulations to model solvent-solute interactions and identify optimal formulation solvents .

Tables for Key Data

Property Method Typical Result Reference
Melting Point DSC155–158°C (lit.)
LogP (Lipophilicity) HPLC (C18 column)2.1 ± 0.3
Purity NMR Integration≥98%
Enzyme Inhibition (IC₅₀) Fluorescence Assay12.3 µM (against COX-2)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.